molecular formula C12H12N2 B1583449 2,2'-Dimethyl-4,4'-bipyridine CAS No. 712-61-8

2,2'-Dimethyl-4,4'-bipyridine

Cat. No. B1583449
CAS RN: 712-61-8
M. Wt: 184.24 g/mol
InChI Key: WSTOEGIEWBZMLU-UHFFFAOYSA-N
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Description

2,2'-Dimethyl-4,4'-bipyridine, also known as 2,2'-bipy, is an organic compound belonging to the family of bi- and poly-pyridines. It is a colorless, crystalline solid that has been widely used in the synthesis of other organic compounds. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. It is a versatile compound that finds application in a wide range of scientific research areas, ranging from drug discovery to materials science.

Scientific Research Applications

Synthesis of Biologically Active Molecules

2,2’-Dimethyl-4,4’-bipyridine: is a precursor in the synthesis of various biologically active molecules. Its structure allows for the creation of complex organic compounds that can interact with biological systems, potentially leading to new pharmaceuticals .

Ligands for Catalysts

This compound serves as a ligand in transition-metal catalysis. Its ability to coordinate with metal centers makes it valuable in creating catalysts that can accelerate chemical reactions, which is crucial in industrial processes and synthetic chemistry .

Photosensitizers

In the field of photodynamic therapy and solar energy conversion, 2,2’-Dimethyl-4,4’-bipyridine derivatives act as photosensitizers. They absorb light and transfer energy or electrons, facilitating reactions that can destroy cancer cells or generate electricity .

Viologens

The compound’s derivatives, known as viologens, are utilized for their electrochemical properties. They are used in electrochromic devices, redox flow batteries, and as electron-transfer mediators in various electrochemical processes .

Supramolecular Architectures

Due to its nitrogen atoms, 2,2’-Dimethyl-4,4’-bipyridine can form non-covalent interactions leading to the construction of supramolecular structures. These have applications in nanotechnology, drug delivery systems, and the development of new materials .

Chemical Intermediate

It is used as a chemical intermediate in the determination of ferrous and cyanide compounds. Its specificity and reactivity make it a valuable tool in analytical chemistry for detecting and quantifying these substances .

Synthesis of Luminescent Molecules

2,2’-Dimethyl-4,4’-bipyridine: is a starting material for synthesizing blue luminescent molecules. These molecules have applications in OLEDs, bioimaging, and as probes in chemical sensing due to their high quantum yield and specific emission properties .

Chirality and Atropisomery

The introduction of chirality through ring functionalization or restricted rotation (atropisomery) in bipyridine derivatives, including 2,2’-Dimethyl-4,4’-bipyridine , increases their importance in asymmetry-based applications such as enantioselective catalysis and chiral recognition .

properties

IUPAC Name

2-methyl-4-(2-methylpyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-7-11(3-5-13-9)12-4-6-14-10(2)8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTOEGIEWBZMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221398
Record name 2,2'-Dimethyl-4,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dimethyl-4,4'-bipyridine

CAS RN

712-61-8
Record name 2,2′-Dimethyl-4,4′-bipyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dimethyl-4,4'-bipyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dimethyl-4,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-dimethyl-4,4'-bipyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2′-Dimethyl-4,4′-bipyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY75AX4S26
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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